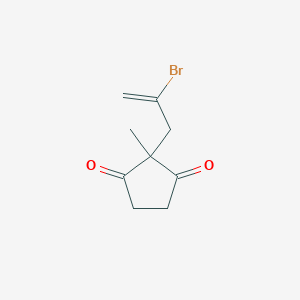
4-Methyl-5-pentyl-1,2,3-selenadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-pentyl-1,2,3-selenadiazole is an organoselenium compound belonging to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms. The unique properties of selenadiazoles make them of significant interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-5-pentyl-1,2,3-selenadiazole can be synthesized through a solventless method from the corresponding semicarbazones . This one-step reaction is performed at room temperature and is environmentally friendly. The reaction involves the cyclization of semicarbazones in the presence of selenium dioxide, leading to the formation of the selenadiazole ring.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 4-Methyl-5-pentyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Substituted selenadiazoles with various functional groups.
科学的研究の応用
4-Methyl-5-pentyl-1,2,3-selenadiazole has been studied for its antimicrobial properties . It has shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. Additionally, selenadiazoles are being explored for their potential use in cancer therapy due to their ability to induce apoptosis in cancer cells .
作用機序
The mechanism of action of 4-Methyl-5-pentyl-1,2,3-selenadiazole involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions within cells. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells .
類似化合物との比較
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
Comparison: 4-Methyl-5-pentyl-1,2,3-selenadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other selenadiazoles, it may exhibit different antimicrobial and anticancer properties, making it a valuable compound for further research .
特性
CAS番号 |
140909-00-8 |
|---|---|
分子式 |
C8H14N2Se |
分子量 |
217.18 g/mol |
IUPAC名 |
4-methyl-5-pentylselenadiazole |
InChI |
InChI=1S/C8H14N2Se/c1-3-4-5-6-8-7(2)9-10-11-8/h3-6H2,1-2H3 |
InChIキー |
BFENRRSMJKEFLO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(N=N[Se]1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



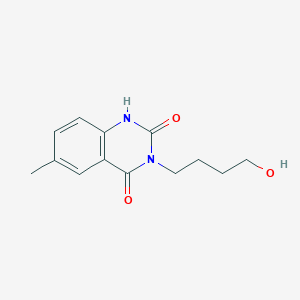
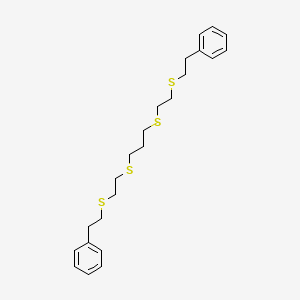
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)

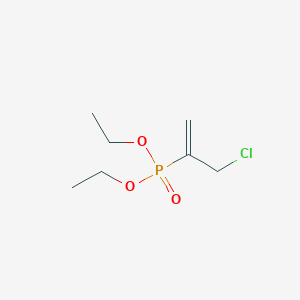
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
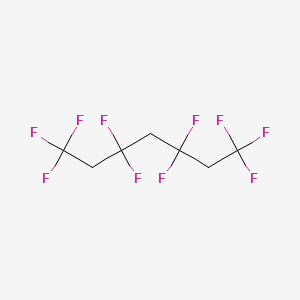
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
